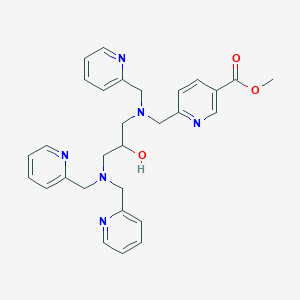
Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate is a complex organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by its intricate structure, which includes multiple pyridine rings and a nicotinate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bis(pyridin-2-ylmethyl)amine intermediate: This step involves the reaction of pyridine-2-carbaldehyde with an amine source under reductive amination conditions.
Alkylation of the intermediate: The bis(pyridin-2-ylmethyl)amine is then alkylated with an appropriate alkyl halide to introduce the 2-hydroxypropyl group.
Coupling with nicotinic acid derivative: The resulting intermediate is coupled with methyl nicotinate under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nicotinate moiety can interact with nicotinic acid receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((bis(pyridin-2-ylmethyl)amino)methyl)nicotinic acid
- 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol
- [bis(pyridin-2-ylmethyl)amine-κ3N,Nʹ,Nʺ]chloridopalladium(II) chloride monohydrate
Uniqueness
Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate is unique due to its specific combination of functional groups and structural features. The presence of multiple pyridine rings and a nicotinate moiety provides it with distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C29H32N6O3 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
methyl 6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C29H32N6O3/c1-38-29(37)23-11-12-27(33-16-23)20-35(19-26-10-4-7-15-32-26)22-28(36)21-34(17-24-8-2-5-13-30-24)18-25-9-3-6-14-31-25/h2-16,28,36H,17-22H2,1H3 |
Clave InChI |
IJJDPBVDJXYHMJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















